molecular formula C10H6BrNO2S B1526751 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid CAS No. 1497981-17-5

3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid

Cat. No. B1526751
M. Wt: 284.13 g/mol
InChI Key: ULGBCTRYRSFAMR-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Antimicrobial Activity

The synthesis and characterization of novel derivatives related to 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid have demonstrated significant antimicrobial properties. Compounds such as 4-thiazolidinones, derived from similar structural frameworks, have shown considerable biological activity against various microbial strains, including Gram-negative and Gram-positive bacteria as well as fungal strains. The effectiveness of these compounds as antimicrobial agents highlights their potential in the development of new therapeutic strategies for microbial infections (Deep et al., 2014).

Synthesis and Characterization for Plant Growth Regulation

Another application involves the synthesis of 2-(5-phenylthiazol-4-yl)benzoic acids, including derivatives akin to 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid, for potential use as plant growth regulators. The multi-step synthetic process highlights the compound's versatility in agricultural research, aiming to develop substances that can modulate plant growth and productivity (Teitei, 1980).

Fluorescent Chemosensors for pH Sensing

The structural motif of 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid has been utilized in designing benzothiazole-based luminogens with aggregation-induced emission (AIE) properties. These compounds, through excited-state intramolecular proton transfer and restricted intramolecular rotation processes, exhibit multifluorescence emissions, making them excellent candidates for highly sensitive and reversible pH sensing in biological and environmental samples (Li et al., 2018).

Catalytic Activity and Photophysical Properties

Compounds structurally related to 3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid have been explored for their catalytic activity and photophysical properties. Cyclopalladated complexes of related thiophosphorylbenzoic acid thioamides have shown high catalytic efficiency for cross-coupling reactions and exhibit luminescent properties. This dual functionality opens new avenues for their application in organic synthesis and material science (Kozlov et al., 2008).

Safety And Hazards

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Future Directions

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Please note that the availability and depth of this information can vary greatly depending on how well-studied the compound is. For a less-studied compound, much of this information might not be available. In such cases, researchers often have to conduct their own experiments to discover these properties.


properties

IUPAC Name

3-(4-bromophenyl)-1,2-thiazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-9(10(13)14)15-12-8/h1-5H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULGBCTRYRSFAMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NSC(=C2)C(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenyl)-1,2-thiazole-5-carboxylic acid

CAS RN

1497981-17-5
Record name 3-(4-bromophenyl)isothiazole-5-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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